molecular formula C27H26ClN3O3S B2529704 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE CAS No. 867040-51-5

4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE

Cat. No.: B2529704
CAS No.: 867040-51-5
M. Wt: 508.03
InChI Key: DOIVGXQXTBICEA-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylpiperazine moiety, a chloro group, and a methoxybenzenesulfonyl group

Scientific Research Applications

4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is reacted with benzyl chloride.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

Similar compounds to 4-(4-BENZYLPIPERAZIN-1-YL)-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLINE include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-34-22-8-10-23(11-9-22)35(32,33)26-18-29-25-12-7-21(28)17-24(25)27(26)31-15-13-30(14-16-31)19-20-5-3-2-4-6-20/h2-12,17-18H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVGXQXTBICEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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